3-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-25-16-6-4-5-15(12-16)21(24)22-13-14-9-10-20-18(11-14)17-7-2-3-8-19(17)23-20/h4-6,9-12,23H,2-3,7-8,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETCPUPFHIKBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxybenzoyl chloride with 2,3,4,9-tetrahydro-1H-carbazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide.
Reduction: Formation of 3-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzylamine.
Substitution: Formation of halogenated derivatives such as 3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide.
Scientific Research Applications
3-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
LY344864 (N-[(3R)-3-(Dimethylamino)-2,3,4,9-Tetrahydro-1H-Carbazol-6-yl]-4-Fluorobenzamide)
- Structural Differences: Replaces the 3-methoxy group with a 4-fluoro substituent and introduces a dimethylamino group at the carbazole’s 3-position .
- Pharmacology: Acts as a selective 5-HT1F receptor agonist with >100-fold selectivity over 5-HT1E receptors. This contrasts with the target compound’s unknown selectivity, though the methoxy group’s electron-donating nature may alter receptor binding kinetics .
- Molecular Properties :
6-Chloro-2,3,4,9-Tetrahydro-1H-Carbazole-1-Carboxamide (CAS:49843-98-3)
- Structural Differences : Carboxamide group at the 1-position of the carbazole core instead of the 6-position methylene-linked benzamide .
- Implications : Positional isomerism likely affects solubility and target engagement, as the 1-carboxamide may reduce steric hindrance compared to the 6-substituted benzamide.
N-(1,3-Benzothiazol-2-yl)-3,4-Dimethoxybenzamide
Receptor Selectivity
- LY344864 : High 5-HT1F affinity (Ki < 10 nM) with negligible activity at 5-HT1B/1D receptors. The fluorine atom’s electron-withdrawing effect may enhance binding to hydrophobic receptor pockets .
- Target Compound : The 3-methoxy group’s electron-donating nature could shift receptor preference or potency, though empirical data are lacking.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The methoxy group in the target compound may engage in weaker hydrogen bonds compared to the hydroxyl group in ’s compound, impacting crystal packing and solubility .
- Ring Puckering : The tetrahydrocarbazole core’s puckering (governed by Cremer-Pople parameters) could influence conformational stability relative to planar aromatic analogs .
Data Table: Key Comparative Metrics
*Calculated based on molecular formula.
Research Implications and Gaps
- Pharmacological Profiling : The target compound’s serotonin receptor affinity remains uncharacterized. Testing against 5-HT1F/1E receptors, as done for LY344864, is critical .
- Crystallographic Studies : Using SHELX or ORTEP-3 () could elucidate conformational differences between methoxy- and fluoro-substituted analogs .
- Synthetic Optimization : Adapting ’s benzamide synthesis to incorporate the tetrahydrocarbazole amine may improve yield and scalability .
Biological Activity
3-Methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is a compound that belongs to the carbazole family, known for its diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive understanding of its potential therapeutic applications.
- Molecular Formula : C20H22N2O2
- Molecular Weight : 320.385 g/mol
- CAS Number : Not specified in the search results
The mechanism of action of this compound appears to involve interactions with specific molecular targets that modulate biological pathways. These interactions may include binding to receptors or enzymes that influence cellular functions related to growth and apoptosis.
Anticancer Properties
Research indicates that compounds with a similar carbazole structure exhibit significant anticancer activity. For instance:
-
In vitro Studies :
- Carbazole derivatives have shown moderate to high cytotoxicity against various cancer cell lines, including human kidney adenocarcinoma (ACHN), pancreas carcinoma (Panc1), and non-small-cell lung carcinoma (H460) .
- A study highlighted that compounds related to the tetrahydrocarbazole scaffold demonstrated significant anti-proliferative effects against breast cancer cell lines (MCF7) and colon cancer cell lines (HCT116) .
- IC50 Values :
Case Studies
Several studies have documented the biological activity of carbazole derivatives:
- Study by Niu et al. (2019) : This research found that a hydroxylated derivative of carbazole was effective against HepG2 liver cancer cells with an IC50 of 12 nM, demonstrating significant potential as an anti-cancer agent .
- Research on Tetrahydrocarbazole Derivatives : A series of tetrahydrocarbazole compounds were synthesized and evaluated for their anticancer properties. Specific derivatives exhibited substantial cytotoxicity against multiple cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Comparative Analysis
The following table summarizes the anticancer activity of various carbazole derivatives compared to this compound:
| Compound Name | Cell Line Tested | IC50 Value (nM) |
|---|---|---|
| This compound | MCF7 | TBD |
| Hydroxylated Carbazole Derivative | HepG2 | 12 |
| Tetrahydrocarbazole Derivative | HCT116 | TBD |
| Trimethoxybenzamide | HL60 | 5.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
